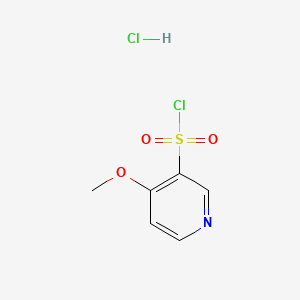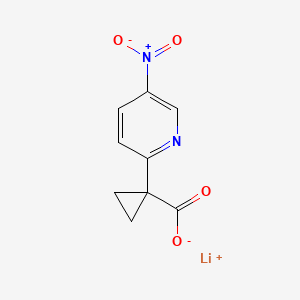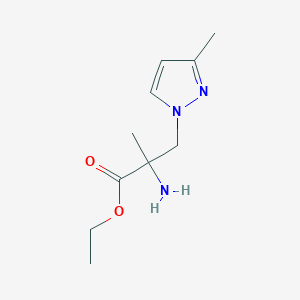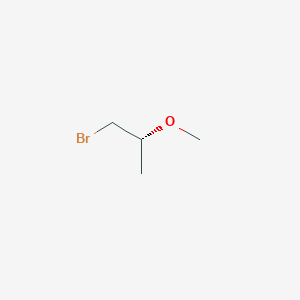
4-Methoxypyridine-3-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyridine-3-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C6H7Cl2NO3S. It is a derivative of pyridine, featuring a methoxy group at the 4-position and a sulfonyl chloride group at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyridine-3-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methoxypyridine followed by chlorination. The general steps are as follows:
Sulfonation: 4-Methoxypyridine is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group at the 3-position.
Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine-3-sulfonyl chloride hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, hydrazines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions to facilitate the process.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-Methoxypyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxypyridine-3-sulfonyl chloride hydrochloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides, sulfonyl hydrazides, and other compounds.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine-3-sulfonic acid: Similar structure but lacks the chloride group, making it less reactive.
4-Methoxypyridine-3-sulfonyl fluoride: Contains a fluorine atom instead of chlorine, resulting in different reactivity and applications.
4-Methoxypyridine-3-sulfonyl bromide: Contains a bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
4-Methoxypyridine-3-sulfonyl chloride hydrochloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Properties
Molecular Formula |
C6H7Cl2NO3S |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
4-methoxypyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H6ClNO3S.ClH/c1-11-5-2-3-8-4-6(5)12(7,9)10;/h2-4H,1H3;1H |
InChI Key |
MEPGBYKHBCFJKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)


![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)

![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)


![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)



